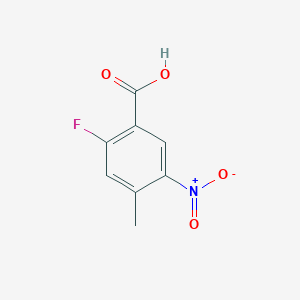

2-Fluoro-4-methyl-5-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAWHHHAAFFKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619589 | |

| Record name | 2-Fluoro-4-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753924-40-2 | |

| Record name | 2-Fluoro-4-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-methyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-4-methyl-5-nitrobenzoic acid

CAS Number: 753924-40-2

This technical guide provides a comprehensive overview of 2-Fluoro-4-methyl-5-nitrobenzoic acid, a key intermediate in advanced organic synthesis, particularly within the pharmaceutical and life sciences sectors. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a fluorine atom, a methyl group, and a nitro group, which impart specific reactivity and characteristics valuable in the synthesis of complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 753924-40-2 | [1][2] |

| Molecular Formula | C₈H₆FNO₄ | [1][2] |

| Molecular Weight | 199.14 g/mol | [1] |

| Appearance | Beige solid (Predicted) | [3] |

| Storage Temperature | -20°C | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the oxidation of its toluene precursor, 2-fluoro-4-methyl-5-nitrotoluene. While a specific protocol for this exact transformation is not detailed in readily available literature, a general experimental methodology can be inferred from established procedures for the oxidation of similar nitrotoluene derivatives.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis pathway for this compound.

Step 1: Nitration of 2-Fluoro-4-methyltoluene (Hypothetical Protocol)

The initial step would involve the nitration of 2-fluoro-4-methyltoluene. This is typically achieved using a mixture of nitric acid and sulfuric acid.

-

Reagents: 2-Fluoro-4-methyltoluene, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Cool a flask containing concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining a low temperature.

-

Add 2-fluoro-4-methyltoluene dropwise to the nitrating mixture, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or GC).

-

Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-4-methyl-5-nitrotoluene.

-

Step 2: Oxidation of 2-fluoro-4-methyl-5-nitrotoluene to this compound (General Protocol)

The subsequent oxidation of the methyl group to a carboxylic acid can be performed using strong oxidizing agents. The following is a general protocol based on the oxidation of a similar compound, 2-fluoro-4-nitrotoluene.[4]

-

Reagents: 2-fluoro-4-methyl-5-nitrotoluene, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Tetrabutylammonium Bromide (as a phase-transfer catalyst, optional).

-

Procedure:

-

Prepare a mixture of 2-fluoro-4-methyl-5-nitrotoluene, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and an aqueous solution of NaOH.[4]

-

Heat the mixture with stirring and add KMnO₄ in portions.[4]

-

Maintain the reaction at an elevated temperature (e.g., 95°C) for several hours until the reaction is complete.[4]

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.[4]

-

Acidify the filtrate to a pH of 2 with concentrated HCl, which will precipitate the crude this compound.[4]

-

Collect the solid product by vacuum filtration and purify further, for example, by recrystallization.[4]

-

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. The presence and positioning of its functional groups allow for diverse chemical modifications.

While specific examples directly citing the use of this compound (CAS 753924-40-2) in the synthesis of marketed drugs are not prevalent in public domain literature, its structural motifs are found in various kinase inhibitors and other therapeutic agents. For instance, structurally related fluorinated nitrobenzoic acids are key intermediates in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, such as Ceritinib, which is used to treat certain types of non-small cell lung cancer.[5] The general importance of fluorinated building blocks in drug discovery is well-established, as they can enhance metabolic stability and binding affinity.

Logical Flow for Utilization in Synthesis

Caption: Potential synthetic utility of this compound.

The nitro group can be readily reduced to an amine, which can then participate in the formation of various heterocyclic structures common in medicinal chemistry. The carboxylic acid group can be activated or converted to an amide, enabling a range of coupling reactions to build molecular complexity.

Safety and Handling

Detailed safety and toxicity data for this compound are not extensively published. However, based on the known hazards of structurally similar compounds, it should be handled with care in a laboratory setting.

Table 2: General Safety Information

| Hazard Type | Recommendation |

| Handling | Use in a well-ventilated area or fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes. |

| Personal Protective Equipment (PPE) | Wear appropriate safety glasses, gloves, and a lab coat. |

| Storage | Store in a cool, dry place away from incompatible materials. Recommended storage at -20°C.[1] |

| Fire Fighting | Use water spray, carbon dioxide, dry chemical, or chemical foam.[3] |

Note: This information is based on general laboratory safety practices and data for similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 753924-40-2) is a specialized chemical intermediate with significant potential in the synthesis of novel compounds, particularly within the pharmaceutical industry. Its utility is derived from the specific arrangement of its functional groups, which allows for versatile chemical transformations. Further research into its applications and the development of detailed, optimized synthesis protocols will continue to enhance its value to the scientific community.

References

Technical Guide: 2-Fluoro-4-methyl-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-methyl-5-nitrobenzoic acid, including its physicochemical properties and relevant experimental data. Due to the limited availability of detailed experimental protocols for this specific compound in publicly accessible literature, this guide also includes methodologies for structurally related compounds to provide valuable context and procedural insights.

Core Compound Data: this compound

This section summarizes the key quantitative data for the title compound.

| Property | Value | Source |

| Molecular Weight | 199.14 g/mol | [1] |

| Molecular Formula | C8H6FNO4 | [1] |

| CAS Number | 753924-40-2 | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

Synthesis of 2-Fluoro-4-nitrobenzoic acid

This protocol is based on the oxidation of 2-fluoro-4-nitrotoluene.

Materials:

-

2-fluoro-4-nitrotoluene

-

Potassium permanganate (KMnO4)

-

Tetrabutylammonium bromide

-

1N Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Celite

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

A mixture of 2-fluoro-4-nitrotoluene (0.2 mol), tetrabutylammonium bromide (0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.

-

Potassium permanganate (20.0 g) is added to the mixture.

-

After 10 minutes, the mixture is heated to 95°C with continuous stirring.

-

Additional 30.0 g portions of KMnO4 are added after 2 and 3 hours of heating.

-

The reaction is stirred at 95°C for an additional 10 hours.

-

After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide (MnO2).

-

The filtrate is acidified to a pH of 2 with concentrated hydrochloric acid, leading to the formation of an off-white precipitate.

-

The precipitate is collected via vacuum filtration.

-

The crude solid is dissolved in 300 mL of 1N aqueous NaOH and then re-acidified to pH 2 with concentrated hydrochloric acid.

-

The aqueous mixture is extracted three times with 200 mL of dichloromethane.

-

The combined organic extracts are washed twice with 100 mL of 0.1 N aqueous HCl.

-

The organic layer is dried over anhydrous Na2SO4 and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.

Data for Structurally Related Compounds

For comparative purposes, this section provides data on compounds structurally similar to this compound.

| Compound | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 219.55 | 114776-15-7 | 150-153 |

| 4-Fluoro-2-methyl-5-nitrobenzoic acid | 199.14 | 64695-92-7 | Not available |

| 2-Fluoro-5-nitrobenzoic acid | 185.11 | 7304-32-7 | 142-144 |

Visualizations

The following diagrams illustrate a general workflow for the synthesis and analysis of fluoronitrobenzoic acids, based on the available information for related compounds.

Caption: A generalized workflow for the synthesis of a fluoronitrobenzoic acid.

Caption: A typical analytical workflow for the characterization of a synthesized compound.

References

An In-depth Technical Guide to 2-Fluoro-4-methyl-5-nitrobenzoic Acid

Disclaimer: Publicly available experimental data for 2-Fluoro-4-methyl-5-nitrobenzoic acid (CAS: 753924-40-2) is limited. This guide summarizes the confirmed properties and provides context based on chemically related compounds. All data for compounds other than the target molecule are explicitly identified.

Core Chemical Properties

This compound is a fluorinated aromatic carboxylic acid. Its core chemical identifiers and basic properties are summarized below.

| Property | Value | Source |

| CAS Number | 753924-40-2 | [1][2] |

| Molecular Formula | C₈H₆FNO₄ | [1][2] |

| Molecular Weight | 199.14 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=C(C(=C1)F)--INVALID-LINK--[O-])C(=O)O | N/A |

| InChI Key | N/A | N/A |

Storage Conditions: It is recommended to store this compound at -20°C.[1][2]

Quantitative Physicochemical Data

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Solubility |

| 2-Fluoro-5-nitrobenzoic acid | 7304-32-7 | 142-144 | 337.7 (Predicted) | 2.54 | Soluble in chloroform, ethanol |

| 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | 174.5-176.0 | N/A | 2.37 | N/A |

| 4-Fluoro-2-methyl-5-nitrobenzoic acid | 64695-92-7 | N/A | N/A | N/A | N/A |

Spectral Analysis Data

No experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in publicly accessible literature or databases.

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available. However, general synthetic routes for structurally similar compounds typically involve one of two main strategies:

-

Nitration of a Fluorinated Precursor: Introduction of a nitro group onto a fluoro-methyl-benzoic acid scaffold using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.

-

Oxidation of a Nitrotoluene Derivative: Oxidation of the methyl group of a fluoro-nitrotoluene precursor to a carboxylic acid, often using a strong oxidizing agent like potassium permanganate.

A logical synthetic pathway for this compound could be the nitration of 2-Fluoro-4-methylbenzoic acid. The directing effects of the activating methyl group and the deactivating but ortho-, para-directing fluorine and carboxylic acid groups would need to be carefully considered to achieve the desired regioselectivity.

Below is a generalized workflow for such a synthesis, based on protocols for similar compounds.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding any biological activity or involvement in signaling pathways for this compound. Research on related compounds suggests that fluorinated nitrobenzoic acids can serve as building blocks for pharmaceutically active molecules and agrochemicals.[3] For example, 2-Fluoro-5-nitrobenzoic acid is used in the synthesis of fluorescent probes for detecting nucleophiles in biological systems.[4]

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the hazard classifications of the isomeric compound 4-Fluoro-2-methyl-5-nitrobenzoic acid, it should be handled with care.[5] Potential hazards may include:

-

Harmful if swallowed or in contact with skin.[5]

-

Causes skin and serious eye irritation.[5]

-

May cause respiratory irritation.[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound for which basic identifiers are known, but for which there is a notable absence of detailed, publicly available experimental data. While the general chemical nature of this molecule can be inferred from its structure and from data on related compounds, a comprehensive understanding of its specific properties, reactivity, and biological activity awaits further research and publication. This guide serves to consolidate the available information and highlight the current data gaps for the scientific community.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to a feasible synthetic pathway for 2-Fluoro-4-methyl-5-nitrobenzoic acid, a valuable intermediate in the development of novel pharmaceuticals and other specialized chemical compounds. While direct literature on the synthesis of this specific molecule is scarce, a robust two-step pathway can be proposed based on well-established chemical transformations of analogous compounds. This guide outlines the proposed synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Proposed Synthesis Pathway

The recommended synthesis of this compound involves a two-step process, commencing with the nitration of 2-fluoro-4-methyltoluene, followed by the oxidation of the resulting intermediate's methyl group to a carboxylic acid. This approach leverages common and well-documented laboratory procedures, ensuring a high probability of success.

Overall Reaction Scheme:

Data Presentation

The following tables summarize the quantitative data for each step of the proposed synthesis, based on analogous reactions reported in the literature.

Table 1: Nitration of 2-Fluoro-4-methyltoluene

| Reagent/Parameter | Quantity/Value | Notes |

| 2-Fluoro-4-methyltoluene | 1.0 eq | Starting material. |

| Fuming Nitric Acid | 1.1 - 1.5 eq | Nitrating agent. |

| Concentrated Sulfuric Acid | 2.0 - 3.0 eq | Catalyst and solvent. |

| Temperature | -10 to 0 °C | Critical for controlling regioselectivity and preventing side reactions. |

| Reaction Time | 1 - 2 hours | Monitored by TLC or GC. |

| Yield | 70 - 85% (estimated) | Based on similar nitrations of fluorotoluene derivatives. |

Table 2: Oxidation of 2-Fluoro-4-methyl-5-nitrotoluene

| Reagent/Parameter | Quantity/Value | Notes |

| 2-Fluoro-4-methyl-5-nitrotoluene | 1.0 eq | Intermediate from Step 1. |

| Potassium Permanganate (KMnO4) | 3.0 - 4.0 eq | Oxidizing agent.[1] |

| Sodium Hydroxide (NaOH) | q.s. to maintain pH > 10 | Provides the necessary basic medium for oxidation. |

| Water | Sufficient for dissolution | Solvent. |

| Temperature | 80 - 100 °C | To drive the reaction to completion. |

| Reaction Time | 4 - 8 hours | Monitored by the disappearance of the purple KMnO4 color. |

| Yield | 60 - 75% (estimated) | Based on the oxidation of similar nitrotoluene derivatives.[1] |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound. These protocols are adapted from established procedures for similar compounds.

Step 1: Synthesis of 2-Fluoro-4-methyl-5-nitrotoluene

Objective: To introduce a nitro group at the C5 position of 2-fluoro-4-methyltoluene.

Methodology:

-

To a stirred solution of concentrated sulfuric acid (2.5 eq) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add 2-fluoro-4-methyltoluene (1.0 eq) to the sulfuric acid while maintaining the temperature below 0 °C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (0.5 eq) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 2-fluoro-4-methyltoluene over a period of 1 hour, ensuring the reaction temperature does not exceed 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-4-methyl-5-nitrotoluene.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

Objective: To oxidize the methyl group of 2-fluoro-4-methyl-5-nitrotoluene to a carboxylic acid.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-fluoro-4-methyl-5-nitrotoluene (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

-

Heat the mixture to 80 °C with vigorous stirring.

-

In a separate beaker, prepare a solution of potassium permanganate (3.5 eq) in water.

-

Add the potassium permanganate solution portion-wise to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 80-100 °C. The purple color of the permanganate should disappear as the reaction proceeds.

-

After the addition is complete, continue to heat the mixture at reflux until the purple color no longer fades (approximately 2-4 hours).

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a pad of Celite. Wash the filter cake with a small amount of hot water.

-

Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to obtain the purified this compound.

Mandatory Visualization

The following diagram illustrates the proposed two-step synthesis pathway for this compound.

Caption: Proposed synthesis of this compound.

References

Spectroscopic and Analytical Profile of 2-Fluoro-4-methyl-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 2-Fluoro-4-methyl-5-nitrobenzoic acid (CAS No. 753924-40-2). Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predictions are supported by comparative analysis with structurally related molecules. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery, chemical synthesis, and materials science, where the characterization of novel substituted benzoic acids is critical.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on the benzoic acid core, imparts specific electronic and steric properties that can be exploited in molecular design. Accurate characterization of its spectroscopic properties is fundamental for confirming its identity, assessing its purity, and understanding its chemical behavior.

This guide addresses the current gap in readily available experimental data by providing a robust, predicted spectroscopic profile and standardized methodologies for its empirical determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and by analogy to the known spectral data of similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | > 10 | Broad Singlet | - |

| Ar-H (position 6) | ~8.3 | Singlet | - |

| Ar-H (position 3) | ~7.5 | Doublet | ~8-9 (⁴JH-F) |

| CH₃ | ~2.7 | Singlet | - |

Predicted in a standard NMR solvent such as DMSO-d₆.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 |

| C-F | ~160 (Doublet, ¹JC-F ≈ 250 Hz) |

| C-NO₂ | ~150 |

| C-CH₃ | ~140 |

| C-H (position 6) | ~130 |

| C-H (position 3) | ~120 (Doublet, ²JC-F ≈ 20 Hz) |

| C (ipso-COOH) | ~125 |

| CH₃ | ~20 |

Predicted in a standard NMR solvent such as DMSO-d₆.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Methyl) | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium-Strong |

| NO₂ (Asymmetric Stretch) | 1515-1560 | Strong |

| NO₂ (Symmetric Stretch) | 1345-1385 | Strong |

| C-F | 1100-1250 | Strong |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 199.03 | Molecular Ion |

| [M-OH]⁺ | 182.03 | Loss of hydroxyl radical |

| [M-NO₂]⁺ | 153.04 | Loss of nitro group |

| [M-COOH]⁺ | 154.04 | Loss of carboxyl group |

Molecular Weight: 199.14 g/mol . Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent does not provide a suitable reference peak.[1]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: -2 to 16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the solvent residual peak or the internal standard (TMS at 0.00 ppm).[2]

-

Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3]

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum (of the empty sample compartment or the clean ATR crystal).

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify characteristic absorption bands and assign them to the corresponding functional groups.[4][5]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

-

Ionization Method Selection:

-

Electron Impact (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into a high vacuum and bombarded with electrons.[6]

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.[7] ESI is often preferred for substituted benzoic acids.[8]

-

-

Instrument Parameters (using ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Negative ion mode is often effective for carboxylic acids to observe the [M-H]⁻ ion. Positive ion mode can also be used.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition and Analysis:

-

Inject the sample solution into the mass spectrometer.

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.[9]

-

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on predictive methods and analysis of related compounds. The included detailed experimental protocols offer a practical framework for researchers to obtain empirical data. As a key building block in synthetic chemistry, a thorough understanding of the analytical characteristics of this molecule is paramount for its effective utilization in research and development. The information presented herein is intended to facilitate such endeavors and encourage the future publication of experimentally verified spectroscopic data for this compound.

References

- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. brainly.com [brainly.com]

- 5. chegg.com [chegg.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jove.com [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: NMR Data of 2-Fluoro-4-methyl-5-nitrobenzoic acid

A comprehensive analysis of the nuclear magnetic resonance (NMR) data for 2-Fluoro-4-methyl-5-nitrobenzoic acid is currently hindered by the limited availability of public spectroscopic data. Despite extensive searches for experimental ¹H, ¹³C, and ¹⁹F NMR data for this specific compound (CAS 753924-40-2), no complete and verified datasets have been found in the public domain.

This guide aims to provide a foundational framework for researchers, scientists, and drug development professionals on the anticipated NMR characteristics of this compound, alongside detailed experimental protocols that would be necessary for its analysis. In the absence of specific experimental data, this document will outline the expected spectral features based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on established substituent effects on the benzene ring and data from related molecules. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10-13 | Singlet (broad) | - | COOH |

| ~8.2-8.4 | Singlet (or doublet, d) | ~2-3 (⁴J H-F) | H-6 |

| ~7.5-7.7 | Singlet (or doublet, d) | ~9-10 (³J H-F) | H-3 |

| ~2.4-2.6 | Singlet | - | CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| ~165-170 | Doublet (d) | ~2-5 (³J C-F) | COOH |

| ~158-162 | Doublet (d) | ~240-260 (¹J C-F) | C-2 |

| ~148-152 | Singlet (s) | - | C-5 |

| ~135-140 | Doublet (d) | ~3-7 (³J C-F) | C-4 |

| ~130-135 | Doublet (d) | ~8-12 (²J C-F) | C-1 |

| ~125-130 | Doublet (d) | ~20-25 (²J C-F) | C-3 |

| ~115-120 | Singlet (s) | - | C-6 |

| ~15-20 | Singlet (s) | - | CH₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| -110 to -120 | Multiplet (m) | ³J F-H3 ≈ 9-10 Hz, ⁴J F-H6 ≈ 2-3 Hz | Ar-F |

Experimental Protocols

A standardized protocol for the NMR analysis of this compound is provided below. Specific instrument parameters may need to be optimized based on the available spectrometer and experimental goals.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

-

Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. For ¹⁹F NMR, a common reference is CFCl₃ (trichlorofluoromethane).

NMR Data Acquisition

The following outlines a general workflow for acquiring NMR data.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Structural Rationale for Predicted Spectra

The chemical structure of this compound dictates the expected NMR signals.

Unveiling the Structural Landscape of 2-Fluoro-4-methyl-5-nitrobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the structural and physicochemical properties of 2-Fluoro-4-methyl-5-nitrobenzoic acid. While a definitive experimental crystal structure remains to be elucidated in publicly accessible databases, this document consolidates available data on its synthesis, molecular characteristics, and computational predictions to facilitate further research and application in drug discovery and materials science.

Molecular and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . The strategic placement of a fluorine atom, a methyl group, and a nitro group on the benzoic acid scaffold suggests potential for diverse chemical interactions and makes it an interesting candidate for medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 753924-40-2 | United States Biological[1] |

| Molecular Formula | C₈H₆FNO₄ | United States Biological[1] |

| Molecular Weight | 199.14 g/mol | United States Biological[1] |

| IUPAC Name | This compound | (Predicted) |

| SMILES | O=C(O)c1cc(c(F)c(C)c1)--INVALID-LINK--[O-] | (Predicted) |

Synthesis and Crystallization

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, analogous synthetic routes for structurally similar compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, have been documented. These methods typically involve the nitration of a corresponding halogenated toluene derivative, followed by oxidation of the methyl group to a carboxylic acid.

A plausible synthetic pathway for this compound is outlined below. This proposed scheme is based on established organic chemistry principles and synthetic strategies for related molecules.

Caption: Proposed synthetic workflow for this compound.

The crystallization of this compound for single-crystal X-ray diffraction would likely involve standard techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. The choice of solvent would be critical and would likely be determined through screening various organic solvents in which the compound exhibits moderate solubility.

Crystal Structure: Current Status and Future Directions

As of the latest searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a published experimental crystal structure for this compound is not available. The absence of this data precludes a detailed analysis of its three-dimensional arrangement in the solid state, including intermolecular interactions, packing motifs, and precise bond lengths and angles.

The determination of the crystal structure through single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation and the nature of non-covalent interactions, such as hydrogen bonding involving the carboxylic acid group and the nitro group, as well as potential halogen bonding involving the fluorine atom.

Caption: 2D chemical structure of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research on the specific biological activities or associated signaling pathways of this compound. The presence of the nitroaromatic and fluorinated benzoic acid motifs suggests that this compound could be explored for a variety of biological applications, as these are common pharmacophores in drug discovery. Further investigation is required to determine its potential therapeutic effects.

Conclusion

While the experimental crystal structure of this compound is yet to be determined, this guide provides a foundational understanding of its molecular characteristics and synthetic considerations. The elucidation of its crystal structure is a critical next step that would significantly enhance our knowledge of its solid-state properties and inform its potential applications in drug design and materials science. It is hoped that this compilation will serve as a valuable starting point for researchers interested in further exploring this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of 2-Fluoro-4-methyl-5-nitrobenzoic Acid

Introduction

This compound is a multifaceted aromatic organic compound. Its structure, featuring a benzoic acid core substituted with a fluorine atom, a methyl group, and a nitro group, makes it a valuable intermediate in organic synthesis. The electronic properties and strategic placement of these functional groups—an electron-withdrawing nitro group para to the fluorine atom and an ortho carboxylic acid group—activate the molecule for a range of chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and predicted reactivity, with a focus on its potential applications in the development of novel pharmaceuticals and functional materials. The insights are drawn from established chemical principles and data from structurally analogous compounds.

Physicochemical and Spectroscopic Properties

Table 1: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| IUPAC Name | 4-Fluoro-2-methyl-5-nitrobenzoic acid |

| CAS Number | 64695-92-7 |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons' chemical shifts will be influenced by the electronic effects of the substituents. Based on analogs, aromatic signals can be expected in the δ 8.0-8.5 ppm range.[2]

-

¹³C NMR: The carbon NMR spectrum will display eight unique signals. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F). The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (δ > 165 ppm).[2]

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (broad, around 3000 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the oxidation of the corresponding toluene derivative, 2-fluoro-4-methyl-5-nitrotoluene. This method is analogous to the synthesis of similar substituted benzoic acids.[3][4]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol is adapted from the synthesis of 2-fluoro-4-nitrobenzoic acid.[3][4]

-

Reaction Setup: In a round-bottom flask, suspend 2-fluoro-4-methyl-5-nitrotoluene and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in an aqueous solution of sodium hydroxide (1N).

-

Oxidation: While stirring vigorously, heat the mixture to approximately 95°C. Add potassium permanganate (KMnO₄) portion-wise over several hours to maintain the reaction. The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct.

-

Acidification and Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution to pH 2 using concentrated hydrochloric acid.

-

Purification: The resulting precipitate, crude this compound, is collected by vacuum filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reactivity and Key Transformations

The reactivity of this compound is governed by the interplay of its functional groups. The molecule is primed for several key transformations, making it a versatile synthetic intermediate.

Caption: Key reactive pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the nitro group in the para position and the carboxylic acid group in the ortho position.[5] This allows for the displacement of the fluoride ion by a variety of nucleophiles.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This protocol is adapted from procedures for similar fluoronitro-aromatic compounds.[6]

-

Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO in a round-bottom flask.

-

Addition of Reagents: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) followed by the desired primary or secondary amine (1.2 eq).

-

Reaction Conditions: Heat the mixture to 60-80°C and monitor the reaction by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water. Acidify to precipitate the product if it is a solid, or extract with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding an anthranilic acid derivative. This transformation is crucial for synthesizing various heterocyclic scaffolds. The choice of reducing agent allows for chemoselectivity.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity Notes |

| H₂, Pd/C | Methanol or Ethanol, RT | Highly efficient; may also reduce other functional groups.[7] |

| SnCl₂·2H₂O | Ethanol, Reflux | Mild and selective for nitro groups in the presence of other reducible groups. |

| Fe, HCl/NH₄Cl | Ethanol/Water, Reflux | Classical, cost-effective method. |

| Zn, Acetic Acid | Acetic Acid, RT | Mild conditions suitable for sensitive substrates.[7] |

-

Reaction Setup: Suspend this compound (1.0 eq) in ethanol.

-

Addition of Reagent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction mixture and concentrate it under reduced pressure. Add water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the tin salts.

-

Isolation: Filter the mixture and extract the filtrate with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the amino acid derivative.

Reactions of the Carboxylic Acid Group

The carboxylic acid functional group can undergo a variety of standard transformations to produce esters, amides, and acyl chlorides, which are themselves versatile intermediates.[8][9]

The formation of an ester can be achieved via Fischer esterification.

-

Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction can be driven to completion by removing the water formed, for example, with a Dean-Stark apparatus.

-

Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent.

Amides are typically formed by first converting the carboxylic acid to a more reactive acyl chloride.

-

Acyl Chloride Formation: Gently reflux the carboxylic acid in thionyl chloride (SOCl₂) until the evolution of gas ceases. Remove the excess SOCl₂ under reduced pressure.[10]

-

Amination: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath and add the desired amine (2.2 equivalents, or 1.1 equivalents with a non-nucleophilic base like triethylamine).

-

Workup: Stir the reaction until completion, then wash with dilute acid and brine. Dry the organic layer and remove the solvent in vacuo to obtain the amide.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its reactivity is characterized by the susceptibility of the fluorine atom to SNAr, the facile reduction of the nitro group, and the versatile chemistry of the carboxylic acid group. The protocols and data presented in this guide, derived from the established reactivity of analogous structures, provide a solid foundation for researchers to explore the utility of this compound in the synthesis of complex molecular architectures for drug discovery and materials science.

References

- 1. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]

- 3. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. vapourtec.com [vapourtec.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. jackwestin.com [jackwestin.com]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid, a valuable building block in medicinal chemistry and drug development. This document details the synthesis of the requisite starting material, 2-fluoro-4-methylbenzoic acid, and the subsequent nitration to yield the final product. The protocols provided are based on established chemical principles and analogous reactions found in the literature.

Synthesis of the Starting Material: 2-Fluoro-4-methylbenzoic Acid

The primary starting material for the synthesis of this compound is 2-fluoro-4-methylbenzoic acid. Two common methods for its preparation are outlined below.

Method 1: Grignard Reaction with Carbon Dioxide

A prevalent method for the synthesis of 2-fluoro-4-methylbenzoic acid involves the formation of a Grignard reagent from a suitable brominated precursor, followed by carboxylation with solid carbon dioxide (dry ice). A typical starting material for this route is 4-bromo-3-fluorotoluene.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are placed. A solution of 4-bromo-3-fluorotoluene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction begins, the remaining solution of 4-bromo-3-fluorotoluene is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

-

Carboxylation: The Grignard solution is cooled in an ice-salt bath. Freshly crushed solid carbon dioxide is added portion-wise to the vigorously stirred solution. The reaction is highly exothermic and should be controlled by the rate of addition.

-

Work-up: After the addition of carbon dioxide is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-4-methylbenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure 2-fluoro-4-methylbenzoic acid.

Method 2: Friedel-Crafts Acylation and Hydrolysis

An alternative route involves the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis.

Experimental Protocol:

-

Friedel-Crafts Acylation: To a solution of m-fluorotoluene in a suitable solvent such as 1,2-dichloroethane, a Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added at a low temperature (0-10°C) under a nitrogen atmosphere. Trichloroacetyl chloride is then added dropwise, maintaining the low temperature. The reaction progress is monitored by a suitable technique like HPLC.

-

Hydrolysis: The resulting ketone intermediate is hydrolyzed under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide.

-

Work-up and Purification: After hydrolysis, the reaction mixture is acidified with a mineral acid like hydrochloric acid to precipitate the carboxylic acid. The product, which will be a mixture of isomers (4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid), is then isolated by filtration. The desired 2-fluoro-4-methylbenzoic acid can be separated from its isomer by fractional crystallization or chromatography.

Nitration of 2-Fluoro-4-methylbenzoic Acid

The key step in the synthesis of the target molecule is the electrophilic aromatic substitution (nitration) of 2-fluoro-4-methylbenzoic acid. The regioselectivity of this reaction is directed by the existing substituents on the benzene ring. The fluorine atom is an ortho-, para-director, the methyl group is also an ortho-, para-director, and the carboxylic acid group is a meta-director. The combined directing effects and steric hindrance will favor the introduction of the nitro group at the 5-position.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a separate flask, a nitrating mixture is prepared by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be carried out in an ice bath with careful, slow addition.

-

Nitration Reaction: 2-fluoro-4-methylbenzoic acid is dissolved in a minimal amount of concentrated sulfuric acid in a reaction flask, and the solution is cooled in an ice-salt bath to 0-5°C. The pre-cooled nitrating mixture is then added dropwise to the stirred solution of the benzoic acid derivative. The temperature of the reaction mixture should be carefully maintained below 10°C throughout the addition.

-

Reaction Monitoring and Quenching: After the addition of the nitrating mixture is complete, the reaction is stirred at low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured slowly onto crushed ice with vigorous stirring.

-

Isolation and Purification: The precipitated solid product, this compound, is collected by vacuum filtration. The crude product is washed thoroughly with cold water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product of high purity.

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 753924-40-2 |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents |

Table 2: Summary of a Typical Nitration Reaction of a Substituted Benzoic Acid

| Parameter | Value | Reference |

| Starting Material | 4-methylbenzoic acid | BenchChem |

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | BenchChem |

| Reaction Temperature | < 15°C | BenchChem |

| Reaction Time | 15-30 minutes after addition | BenchChem |

| Work-up | Poured onto crushed ice | BenchChem |

| Purification | Recrystallization from ethanol/water | BenchChem |

| Typical Yield | Not specified for this specific reaction |

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the nitration step.

A Technical Guide to 2-Fluoro-4-methyl-5-nitrobenzoic acid: Properties and a Proposed Synthetic Approach

Introduction

2-Fluoro-4-methyl-5-nitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid. Such compounds are valuable intermediates in medicinal chemistry and materials science, often serving as building blocks for the synthesis of more complex molecules with specific biological activities or material properties. The presence of a fluorine atom, a nitro group, and a carboxylic acid moiety on a benzene ring provides multiple reactive sites for further chemical transformations. This guide summarizes the known properties of this compound and proposes a plausible synthetic route for its preparation.

Physicochemical Properties

The fundamental properties of this compound have been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 753924-40-2 | [1][2][3][4] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=C(C(=C1)F)C(=O)O)--INVALID-LINK--[O-] | Hypothetical |

| InChI Key | Not Available | |

| Appearance | White to off-white solid (Predicted) | Hypothetical |

| Melting Point | Not Available | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | Hypothetical |

Proposed Synthesis: Nitration of 2-Fluoro-4-methylbenzoic Acid

The most direct and chemically logical approach to synthesize this compound is through the electrophilic aromatic substitution (nitration) of the precursor, 2-fluoro-4-methylbenzoic acid. The directing effects of the substituents on the aromatic ring (the fluorine and methyl groups are ortho, para-directing, and the carboxylic acid is meta-directing) would favor the introduction of the nitro group at the 5-position.

Caption: Proposed synthesis of this compound.

This protocol is a representative example and may require optimization.

Reagents and Materials:

-

2-Fluoro-4-methylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Distilled Water

-

Diethyl ether or Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly, with constant stirring, add 5 mL of fuming nitric acid to the sulfuric acid. Keep the temperature of the mixture below 10 °C during the addition.

-

Reaction: In a separate round-bottom flask, dissolve 5.0 g of 2-fluoro-4-methylbenzoic acid in 20 mL of concentrated sulfuric acid. Cool this solution to 0 °C in an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with copious amounts of cold distilled water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water.

-

Alternatively, for purification, the crude solid can be dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The aqueous layer is then acidified with concentrated HCl to re-precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

-

Drying: Dry the purified product in a vacuum oven at a low temperature.

The following table presents hypothetical data that would be collected upon successful synthesis.

| Parameter | Value |

| Starting Material Mass | 5.0 g |

| Theoretical Moles of Product | 0.0324 mol |

| Theoretical Yield | 6.45 g |

| Actual Yield | (To be determined experimentally) |

| Percent Yield | (To be calculated) |

| Melting Point | (To be determined experimentally) |

| ¹H NMR, ¹³C NMR, FT-IR, MS | (To be determined experimentally) |

Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Applications in Research and Development

While specific applications for this compound are not documented, compounds with this structural motif are of significant interest in drug discovery. The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions to build larger, more complex molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The carboxylic acid provides a handle for forming amides, esters, and other derivatives. This compound is therefore a potentially useful building block for the synthesis of novel pharmaceuticals and other functional organic materials.

References

Methodological & Application

Synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid and its derivatives. This class of compounds holds significant potential in medicinal chemistry, primarily due to the versatile reactivity of the substituted benzene ring, which allows for the generation of diverse molecular scaffolds.

Application Notes

Substituted nitrobenzoic acids are recognized as valuable building blocks in the development of novel therapeutic agents. The presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the electronic properties of the molecule, making these compounds key intermediates in the synthesis of a variety of heterocyclic compounds and other complex molecular architectures.

Key Areas of Application:

-

Antimicrobial Agents: The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial drug discovery. The mechanism of action often involves the intracellular reduction of the nitro group to form reactive nitrogen species that can induce cellular damage in microbial pathogens. Derivatives of this compound can be explored for activity against a range of bacterial and fungal strains.

-

Anti-inflammatory and Analgesic Compounds: The fluorine atom is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Its incorporation into the benzoic acid structure can enhance the anti-inflammatory and analgesic properties of the resulting compounds.

-

Oncology: The this compound core can serve as a scaffold for the synthesis of kinase inhibitors and other anticancer agents. For instance, related fluoro-nitrobenzoic acid derivatives are used in the synthesis of potent androgen receptor antagonists for the treatment of prostate cancer.[1]

-

Heterocyclic Synthesis: The multiple reactive sites on the this compound molecule make it an ideal starting material for Heterocyclic Oriented Synthesis (HOS). This strategy is employed to create diverse libraries of compounds for high-throughput screening in drug discovery programs. A related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been utilized in the solid-phase synthesis of various nitrogenous heterocycles.[1]

The general workflow for utilizing this compound in drug discovery is outlined below.

Caption: General drug discovery workflow using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization.

Protocol 1: Synthesis of 2-Fluoro-4-methylbenzoic Acid (Starting Material)

Two primary routes for the synthesis of the precursor, 2-Fluoro-4-methylbenzoic acid, are presented below.

Method A: From 4-Bromo-3-fluorotoluene

This method involves a lithium-halogen exchange followed by carboxylation with carbon dioxide.

Workflow for Synthesis of 2-Fluoro-4-methylbenzoic Acid (Method A)

Caption: Synthesis of 2-Fluoro-4-methylbenzoic Acid via Grignard reaction.

Experimental Details:

-

Under a nitrogen atmosphere, dissolve 4-Bromo-3-fluorotoluene (2.0 g, 10.2 mmol) in anhydrous tetrahydrofuran (100 mL) and cool the solution to -78 °C.

-

Slowly add a 2.5 M solution of n-butyllithium in hexane (4.48 mL, 11.2 mmol).

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Pour the reaction mixture onto solid carbon dioxide (5 g) and allow it to warm to room temperature.

-

Add water (200 mL) and extract the aqueous layer with ether (3 x 50 mL) to remove neutral impurities.

-

Acidify the aqueous layer with concentrated HCl.

-

Extract the product with chloroform (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Fluoro-4-methylbenzoic acid.

| Parameter | Value |

| Starting Material | 4-Bromo-3-fluorotoluene |

| Key Reagents | n-Butyllithium, Carbon Dioxide |

| Solvent | Tetrahydrofuran |

| Temperature | -78 °C to room temperature |

| Typical Yield | Not reported |

Method B: From a Triazene Derivative

This method involves the decomposition of a triazene derivative in the presence of a tetrafluoroboric acid ether complex.

Experimental Details:

-

Add the triazene derivative (85.0 µmol) to perfluorohexane (1 mL/100 mg) at room temperature.

-

Slowly add tetrafluoroboric acid ether complex (0.744 mmol) with stirring.

-

Seal the reaction vessel and stir at 80 °C for 12 hours.

-

After cooling to room temperature, slowly add acetone.

-

Evaporate the solvent and re-extract the residue with acetone.

-

Combine the acetone layers and concentrate under vacuum.

-

Purify the product by column chromatography (hexane:ethyl acetate gradient) to obtain 2-Fluoro-4-methylbenzoic acid.

| Parameter | Value |

| Starting Material | Triazene derivative |

| Key Reagents | Tetrafluoroboric acid ether complex |

| Solvent | Perfluorohexane, Acetone |

| Temperature | 80 °C |

| Purification | Column Chromatography |

| Typical Yield | Not reported |

Protocol 2: Nitration of 2-Fluoro-4-methylbenzoic Acid

This protocol describes the electrophilic aromatic substitution to introduce a nitro group at the 5-position. The procedure is adapted from standard nitration methods for benzoic acid derivatives.[2][3]

Workflow for the Nitration of 2-Fluoro-4-methylbenzoic Acid

Caption: Nitration of 2-Fluoro-4-methylbenzoic Acid.

Experimental Details:

-

In a flask, cool concentrated sulfuric acid (e.g., 10 mL) to 0 °C in an ice-salt bath.

-

Slowly add 2-Fluoro-4-methylbenzoic acid (e.g., 2.0 g) to the cold sulfuric acid with stirring, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 2.5 mL), keeping the mixture cold.

-

Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the reaction temperature does not exceed 5-10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the product to obtain this compound.

| Parameter | Value |

| Starting Material | 2-Fluoro-4-methylbenzoic acid |

| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 0-10 °C |

| Work-up | Quenching on ice, filtration |

| Typical Yield | 70-85% (Estimated based on similar reactions) |

Protocol 3: Synthesis of 2-Fluoro-4-methyl-5-nitrobenzamide Derivatives

This protocol outlines the conversion of the carboxylic acid to an amide via an acyl chloride intermediate. This is a versatile method for creating a library of amide derivatives.

Workflow for Amide Synthesis

Caption: Synthesis of amide derivatives from this compound.

Experimental Details:

-

Suspend this compound (1.0 g, 5.02 mmol) in thionyl chloride (5 mL).

-

Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-Fluoro-4-methyl-5-nitrobenzoyl chloride.

-

Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C and add the desired amine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

-

Purify the product by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | This compound |

| Key Reagents | Thionyl Chloride, Amine, Triethylamine |

| Solvent | Dichloromethane or Tetrahydrofuran |

| Temperature | 0 °C to room temperature |

| Purification | Recrystallization or Column Chromatography |

Quantitative Data for Derivative Synthesis (Hypothetical Examples)

| Derivative | Amine Used | Yield (%) |

| N-methyl-2-fluoro-4-methyl-5-nitrobenzamide | Methylamine | 90-95 |

| N-phenyl-2-fluoro-4-methyl-5-nitrobenzamide | Aniline | 85-90 |

| N-benzyl-2-fluoro-4-methyl-5-nitrobenzamide | Benzylamine | 88-93 |

Note: The yields are estimates based on similar reported reactions and may vary depending on the specific amine and reaction conditions.

This document provides a foundational guide for the synthesis and application of this compound derivatives. Researchers are encouraged to adapt and optimize these protocols for their specific research needs.

References

Application Notes and Protocols for 2-Fluoro-4-methyl-5-nitrobenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methyl-5-nitrobenzoic acid is a versatile, fluorinated nitroaromatic building block with significant potential in medicinal chemistry. Its trifunctional nature—a carboxylic acid, a fluorine atom, and a nitro group—offers multiple reaction sites for the synthesis of diverse molecular scaffolds. While direct biological activity data for its derivatives are not extensively documented, its structural analog, 4-chloro-2-fluoro-5-nitrobenzoic acid, serves as a valuable surrogate for predicting its utility in drug discovery. These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of biologically active heterocyclic compounds, including benzimidazoles, quinoxalinones, and benzodiazepines, which have shown promise as antimicrobial and anticancer agents. Detailed experimental protocols for the synthesis of these derivatives and representative quantitative biological data from analogous compounds are presented.

Introduction: The Role of Fluorinated Nitrobenzoic Acids in Drug Discovery

Fluorine-containing molecules have become increasingly important in modern drug discovery due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This compound belongs to a class of compounds that are valuable intermediates in the synthesis of complex pharmaceutical agents. The electron-withdrawing nature of the fluorine and nitro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the carboxylic acid provides a handle for amide bond formation and other modifications.

Key Applications in Medicinal Chemistry

Based on the reactivity of analogous compounds, this compound is an excellent starting material for the synthesis of various heterocyclic systems with proven pharmacological activities.

Synthesis of Benzimidazole Derivatives as Antimicrobial Agents

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The synthesis of benzimidazole derivatives from this compound can be achieved through a multi-step process involving amination, reduction of the nitro group, and subsequent cyclization.

Representative Biological Activity of Analogous Benzimidazole Derivatives